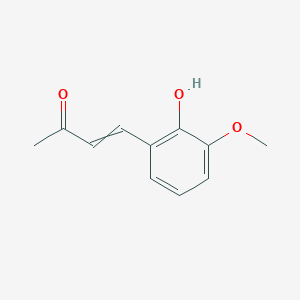
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2OS. It is known for its unique structure, which includes a thiazolidine ring and a pyridine moiety connected by a pentyl chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride typically involves the reaction of 5-methyl-2-pyridylzinc bromide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques to obtain the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[ω-(3-thiazolidinyl)alkoxy]pyridine: Similar structure but with different alkyl chain lengths and substituents.
5-methyl-2-pyridylzinc bromide: A precursor used in the synthesis of the target compound.
Uniqueness
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride is unique due to its specific combination of a thiazolidine ring and a pyridine moiety connected by a pentyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
41287-95-0 |
|---|---|
Fórmula molecular |
C14H24Cl2N2OS |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
3-[5-(5-methylpyridin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-13-5-6-14(15-11-13)17-9-4-2-3-7-16-8-10-18-12-16;;/h5-6,11H,2-4,7-10,12H2,1H3;2*1H |
Clave InChI |
VFUVAPUEXXOHTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)OCCCCCN2CCSC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)

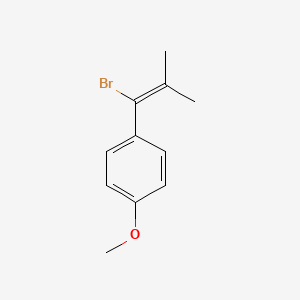

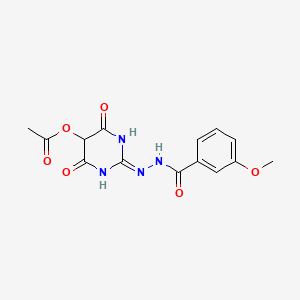
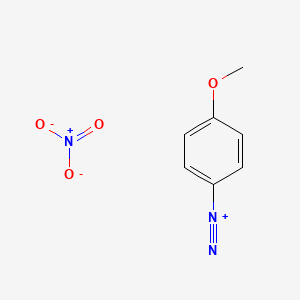
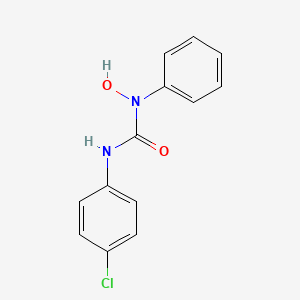

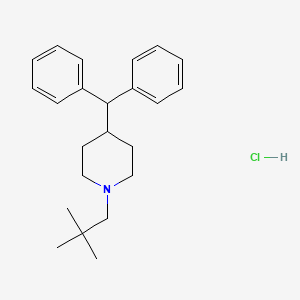
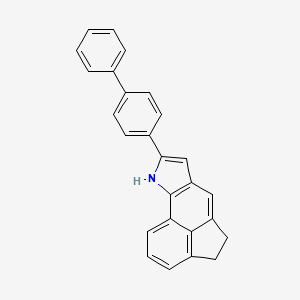

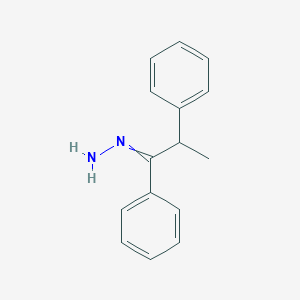
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
